molecular formula C10H6N16 B1493554 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene

1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene

Cat. No.: B1493554
M. Wt: 350.26 g/mol
InChI Key: MIOKKXAVBCYWCJ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is a chemical compound with the molecular formula C10H6N16 It is characterized by the presence of four tetrazole rings attached to a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene typically involves the reaction of 1,2,4,5-tetracyanobenzene with sodium azide under specific conditions. The reaction proceeds through a cycloaddition process, forming the tetrazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.

    Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.

    Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.

    Industry: The compound’s energetic properties make it suitable for use in explosives and propellants.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6N16

Molecular Weight

350.26 g/mol

IUPAC Name

5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

InChI

InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26)

InChI Key

MIOKKXAVBCYWCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5

Origin of Product

United States

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